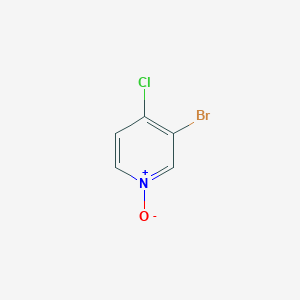

3-Bromo-4-chloropyridine 1-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-chloro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-4-3-8(9)2-1-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIIQGLVEGETEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC(=C1Cl)Br)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355741 | |

| Record name | 3-bromo-4-chloropyridine-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99839-30-2 | |

| Record name | 3-bromo-4-chloropyridine-N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Bromo-4-chloropyridine 1-oxide: An In-Depth Technical Guide for Scientific Professionals

This guide offers a comprehensive technical overview of 3-Bromo-4-chloropyridine 1-oxide, a pivotal heterocyclic compound in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's core characteristics, synthesis, and applications, emphasizing the scientific rationale behind its utility.

Core Molecular Attributes: Structure and Weight

This compound is a pyridine derivative distinguished by the presence of a bromine atom at the 3-position, a chlorine atom at the 4-position, and an N-oxide functional group.[1] This unique arrangement of substituents significantly influences its chemical reactivity and makes it a versatile intermediate.[1]

Molecular Structure and Data

The foundational structure is a pyridine ring where the nitrogen atom is oxidized. This N-oxide group, combined with the halogen substituents, creates a molecule with distinct electronic properties valuable in complex organic transformations.[1]

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of key properties is provided below for quick reference.

| Property | Value |

| Molecular Formula | C₅H₃BrClNO |

| Molecular Weight | 208.44 g/mol [2][3][4][5][6] |

| CAS Number | 99839-30-2[1][2][3][5][7] |

| Appearance | Colorless to pale crystalline solid[5][6] |

| Purity | ≥98%[5][6] |

| Solubility | Soluble in water and ethanol[5][6] |

Synthesis and Reactivity Insights

The synthesis of this compound is a critical aspect of its utility. The presence of the N-oxide group is key, as it enhances reactivity and selectivity in various chemical reactions.[1]

Synthetic Pathway Overview

A common synthetic route involves the oxidation of a corresponding pyridine derivative.[8] For instance, 3-bromo-4-nitropyridine can be treated with hydrochloric gas in methanol to yield 3-bromo-4-chloro-pyridine-N-oxide.[2] The reaction mixture is typically stirred for several hours, followed by solvent evaporation and extraction to isolate the final product.[2]

Caption: A generalized workflow for the synthesis of this compound.

Reactivity Profile

The molecule's reactivity is characterized by the electrophilic sites created by the halogen substituents and the enhanced reactivity due to the N-oxide group.[1] This makes it suitable for a variety of transformations, including:

-

Cross-coupling reactions such as Suzuki and Buchwald-Hartwig.[1]

-

Regioselective halogen exchange .[1]

-

Nucleophilic substitution , particularly at the 4-position.

Experimental Protocols for Characterization

To ensure the identity and purity of this compound, standardized analytical methods are employed.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To confirm the structural integrity of the compound.

Methodology:

-

Sample Preparation: Dissolve a small amount of the substance in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Obtain the proton NMR spectrum using a standard NMR spectrometer.

-

Analysis: The resulting spectrum for 3-bromo-4-chloro-pyridine-N-oxide in DMSO-d₆ is expected to show characteristic peaks, such as a singlet at approximately 8.75 ppm, a doublet at around 8.24 ppm, and another doublet at about 7.71 ppm.[2]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the compound.

-

Data Acquisition: Obtain the IR spectrum.

-

Analysis: The spectrum should reveal characteristic absorption bands corresponding to the various bonds within the molecule, such as those in the aromatic ring and the N-oxide group.[2]

Applications in Drug Discovery and Development

This compound is a valuable building block in the pharmaceutical industry due to its versatile chemical handles.[1]

Role as a Pharmaceutical Intermediate

This compound is widely utilized in the synthesis of active pharmaceutical ingredient (API) precursors and in the construction of complex heterocyclic frameworks for medicinal chemistry.[1][5] Its halogenated structure is ideal for creating tailored molecular architectures for new drug candidates.[1]

Utility in Organic Synthesis Research

Researchers leverage this compound for:

-

Developing novel pyridine-based drug molecules.[1]

-

Studying regioselective reactions.[1]

-

Synthesizing advanced N-oxide derivatives.[1]

The differential reactivity of the bromine and chlorine atoms provides synthetic flexibility for a wide range of organic transformations.[1]

Caption: Logical flow of applications for this compound.

References

-

Srini Chem. (n.d.). This compound (99839-30-2) Manufacturers Hyderabad. Retrieved from [Link]

-

Srini Chem. (n.d.). 99839-30-2 (this compound): Applications, Properties, and Industrial Importance. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-4-chloropyridine. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2023, August 26). This compound | CAS#:99839-30-2. Retrieved from [Link]

-

IndiaMART. (n.d.). 3 Bromo 4 Chloropyridine 1 Oxide Powder. Retrieved from [Link]

-

IndiaMART. (n.d.). 3 Bromo 4 Chloropyridine 1 Oxide Powder. Retrieved from [Link]

-

Arkat USA. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. Retrieved from [Link]

Sources

- 1. srinichem.com [srinichem.com]

- 2. 3-BroMo-4-chloro-pyridine 1-oxide synthesis - chemicalbook [chemicalbook.com]

- 3. 99839-30-2|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | CAS#:99839-30-2 | Chemsrc [chemsrc.com]

- 5. m.indiamart.com [m.indiamart.com]

- 6. indiamart.com [indiamart.com]

- 7. srinichem.com [srinichem.com]

- 8. arkat-usa.org [arkat-usa.org]

An In-depth Technical Guide to the Synthesis of 3-Bromo-4-chloropyridine 1-oxide: Routes, Mechanisms, and Applications

Foreword: The Strategic Importance of 3-Bromo-4-chloropyridine 1-oxide

In the landscape of modern organic synthesis, this compound (CAS No. 99839-30-2) has emerged as a pivotal heterocyclic intermediate.[1][2][3] Its unique structural arrangement, featuring a pyridine N-oxide moiety and two distinct halogen substituents, offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, delving into the underlying reaction mechanisms, providing detailed experimental protocols, and highlighting its significance in the development of pharmaceuticals and agrochemicals.[1][3] The strategic placement of the bromine and chlorine atoms, coupled with the activating effect of the N-oxide group, allows for a range of selective chemical transformations, making it an indispensable tool for researchers and professionals in drug discovery and fine chemical synthesis.[1][3]

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of this compound, along with its safety profile, is paramount for its effective and safe handling in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₅H₃BrClNO | [2][3] |

| Molecular Weight | 208.44 g/mol | [3] |

| Appearance | Off-white crystalline solid | |

| Melting Point | 147-149 °C | |

| Boiling Point | 378.0 ± 22.0 °C at 760 mmHg | [3] |

| Flash Point | 182.4 ± 22.3 °C | [3] |

| Density | 1.8 ± 0.1 g/cm³ | [3] |

| CAS Number | 99839-30-2 | [1][2][3] |

Safety Information: As with all halogenated heterocyclic compounds, this compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Strategic Synthesis Pathways

Several synthetic routes to this compound have been reported, each with its own set of advantages and considerations. This section will explore the most prominent and practical approaches.

Route 1: From 3-Bromo-4-nitropyridine

This is a widely utilized and efficient method for the synthesis of this compound. The overall transformation involves the conversion of the nitro group at the 4-position to a chloro group, followed by N-oxidation of the pyridine ring.

Caption: Synthesis of this compound from 3-Bromo-4-nitropyridine.

Mechanism and Rationale:

The conversion of the 4-nitro group to a 4-chloro group is a critical step. While the precise mechanism is not always explicitly detailed in literature, it is understood to proceed through a nucleophilic aromatic substitution (SNAr) pathway, facilitated by the strong electron-withdrawing nature of the nitro group and the pyridine nitrogen. The use of dry hydrochloride gas in methanol is a key aspect of this transformation. The acidic conditions likely protonate the pyridine nitrogen, further activating the ring towards nucleophilic attack. The chloride ions from HCl act as the nucleophile, displacing the nitro group.

The subsequent N-oxidation of the 3-bromo-4-chloropyridine intermediate is a standard transformation in pyridine chemistry. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. The lone pair of electrons on the pyridine nitrogen attacks the electrophilic oxygen of the peroxy acid, leading to the formation of the N-oxide and the corresponding carboxylic acid as a byproduct.

Detailed Experimental Protocol (Route 1):

Step 1: Synthesis of 3-Bromo-4-chloropyridine

-

In a well-ventilated fume hood, dissolve 3-bromo-4-nitropyridine (1.0 eq) in methanol.

-

Cool the solution to 0-5 °C using an ice bath.

-

Bubble dry hydrochloride gas through the stirred solution for 1-2 hours.

-

Allow the reaction mixture to warm to ambient temperature and stir for 6-8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Carefully dilute the residue with a 20% aqueous solution of sodium hydroxide and extract with dichloromethane.

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield 3-bromo-4-chloropyridine.

Step 2: Synthesis of this compound

-

Dissolve the 3-bromo-4-chloropyridine (1.0 eq) from the previous step in a suitable solvent such as dichloromethane or chloroform.

-

Add m-CPBA (1.1-1.5 eq) portion-wise to the solution, maintaining the temperature below 30 °C.

-

Stir the reaction mixture at room temperature for several hours to overnight, monitoring by TLC.

-

After completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to afford this compound as an off-white solid.

Route 2: From 4-Chloropyridine 1-oxide

An alternative and convergent approach involves the direct bromination of commercially available 4-chloropyridine 1-oxide. This route has the advantage of starting from a more advanced intermediate.

Caption: Synthesis via bromination of 4-Chloropyridine 1-oxide.

Mechanism and Rationale:

The N-oxide functionality in 4-chloropyridine 1-oxide activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 3-positions. The directing effect of the substituents (chloro and N-oxide) will determine the regioselectivity of the bromination. The chloro group is an ortho-, para-director but deactivating, while the N-oxide group strongly directs to the 2- and 4-positions. In this case, the 4-position is blocked by the chloro group. The electron-donating character of the N-oxide through resonance will favor electrophilic attack at the 2- and 3-positions. The steric hindrance at the 2-position, adjacent to the N-oxide, often leads to preferential substitution at the 3-position.

Common brominating agents for this transformation include N-bromosuccinimide (NBS) in the presence of an acid catalyst or elemental bromine in a suitable solvent. The choice of reaction conditions is crucial to control the regioselectivity and prevent over-bromination.

Detailed Experimental Protocol (Route 2):

-

To a solution of 4-chloropyridine 1-oxide (1.0 eq) in a suitable solvent (e.g., concentrated sulfuric acid or acetic acid), add the brominating agent (e.g., NBS or Br₂, 1.0-1.2 eq) portion-wise at a controlled temperature (e.g., 0-10 °C).

-

Allow the reaction mixture to stir at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide or sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield this compound.

Route 3: From 3-Aminopyridine (via Sandmeyer Reaction)

A more classical, multi-step approach can be envisioned starting from 3-aminopyridine. This route involves diazotization of the amino group followed by a Sandmeyer reaction to introduce the bromine atom, subsequent chlorination, and final N-oxidation.

Caption: Multi-step synthesis from 3-Aminopyridine.

Mechanism and Rationale:

The initial step is the conversion of the amino group of 3-aminopyridine into a diazonium salt using sodium nitrite in the presence of a strong acid like hydrobromic acid. The resulting diazonium salt is then subjected to a Sandmeyer reaction, where copper(I) bromide catalyzes the replacement of the diazonium group with a bromine atom.[4][5] This is a reliable method for introducing halogens onto an aromatic ring.[4][5]

The subsequent chlorination of 3-bromopyridine to introduce the chloro group at the 4-position can be challenging due to the deactivating nature of the bromine and the pyridine nitrogen. This step might require harsh conditions and could lead to a mixture of isomers, necessitating careful purification. Finally, the N-oxidation of the resulting 3-bromo-4-chloropyridine would be carried out as described in Route 1. Due to the multiple steps and potential for low yields and isomeric mixtures in the chlorination step, this route is generally less preferred for large-scale synthesis compared to Routes 1 and 2.

Characterization

Thorough characterization of the final product is essential to confirm its identity and purity. The following spectroscopic data are characteristic of this compound.

-

¹H NMR (300 MHz, DMSO-d₆): δ 8.75 (s, 1H), 8.24 (d, J = 5.1 Hz, 1H), 7.71 (d, J = 6.6 Hz, 1H).

-

¹³C NMR: Predicted chemical shifts would show five distinct signals for the pyridine ring carbons, with the carbon atoms attached to the halogens and the N-oxide oxygen exhibiting characteristic downfield shifts.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak [M]⁺ would be observed at m/z corresponding to the molecular weight of the compound.

-

Infrared (IR) Spectroscopy (KBr): Key vibrational bands would include those for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations, and a strong band characteristic of the N-O stretching vibration (typically around 1200-1300 cm⁻¹).

Applications in Drug Development and Agrochemicals

The synthetic utility of this compound lies in its ability to serve as a versatile building block for more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][3]

-

Pharmaceuticals: This intermediate is used in the synthesis of various biologically active compounds, including kinase inhibitors for cancer therapy and agents targeting other diseases. The distinct reactivity of the bromine and chlorine atoms allows for sequential and site-selective introduction of different functionalities through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitution.[1]

-

Agrochemicals: In the agrochemical sector, this compound is a precursor for the synthesis of novel herbicides and fungicides.[1][3] The pyridine N-oxide scaffold is a common feature in many modern crop protection agents.

Conclusion and Future Outlook

The synthesis of this compound is a well-established process with multiple viable routes. The choice of a particular synthetic strategy will depend on factors such as the availability of starting materials, desired scale of production, and cost-effectiveness. As a key intermediate, its importance in the synthesis of high-value molecules for the life sciences is expected to continue to grow. Future research in this area may focus on the development of more sustainable and efficient catalytic methods for its synthesis, further enhancing its accessibility to the scientific community.

References

-

Srini Chem. (n.d.). 99839-30-2 (this compound): Applications, Properties, and Industrial Importance. Retrieved January 24, 2026, from [Link]

-

Srini Chem. (n.d.). This compound (99839-30-2) Manufacturers Hyderabad. Retrieved January 24, 2026, from [Link]

-

Chemsrc. (2025). This compound | CAS#:99839-30-2. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides.

-

ACS Publications. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. Retrieved January 24, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 24, 2026, from [Link]

- Google Patents. (n.d.). CN104130183A - Synthetic method for 3-bromopyridine.

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 24, 2026, from [Link]

Sources

starting materials for 3-Bromo-4-chloropyridine 1-oxide synthesis

An In-Depth Technical Guide to the Synthesis of 3-Bromo-4-chloropyridine 1-oxide: Starting Materials and Synthetic Strategies

Introduction

This compound is a key heterocyclic building block in the landscape of modern medicinal chemistry and drug development.[1] Its unique electronic properties and functional group handles make it a versatile intermediate for the synthesis of complex molecular architectures with diverse biological activities.[1] The presence of bromine, chlorine, and an N-oxide group offers multiple reaction sites for further elaboration, enabling the construction of novel pharmaceutical candidates.[1] This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the selection of starting materials and the rationale behind the chosen synthetic strategies.

Overview of Synthetic Pathways

The synthesis of this compound can be approached from several key starting materials. The choice of a particular route is often dictated by the availability and cost of the precursors, as well as the desired scale of the synthesis. The most common strategies commence from 3-bromopyridine, 3-bromo-4-nitropyridine, or 3-bromo-4-chloropyridine.

Figure 1: High-level overview of synthetic routes to this compound.

Route 1: Synthesis from 3-Bromo-4-chloropyridine

The most direct approach to the target molecule is the N-oxidation of commercially available 3-bromo-4-chloropyridine.[2] This method is often preferred for its simplicity and high efficiency.

Core Concept: N-Oxidation of Pyridines

The nitrogen atom in the pyridine ring is nucleophilic and can be readily oxidized to the corresponding N-oxide.[3] This transformation alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack.[3] A variety of oxidizing agents can be employed for this purpose, with the choice depending on the substrate's reactivity and the presence of other sensitive functional groups.[4]

Common Oxidizing Agents for Pyridine N-Oxidation

| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| m-Chloroperoxybenzoic acid (m-CPBA) | CH₂Cl₂, 0 °C to rt | High yields, commercially available.[4] | Can be explosive, requires careful handling. |

| Hydrogen Peroxide in Acetic Acid | H₂O₂ (30%), CH₃COOH, 70-80 °C | Inexpensive reagents. | Can lead to side reactions if not controlled. |

| Sodium Perborate in Acetic Acid | NaBO₃, CH₃COOH | Effective for various aromatic azines.[5] | May require elevated temperatures. |

| Urea-Hydrogen Peroxide (UHP) | UHP, various solvents | Stable, inexpensive, and easy to handle solid.[5] | Can be slower than other methods. |

| Sodium Percarbonate with Rhenium Catalysts | Na₂CO₃·1.5H₂O₂, Re catalyst | Mild conditions, excellent yields.[5] | Requires a metal catalyst. |

Experimental Protocol: N-Oxidation of 3-Bromo-4-chloropyridine with m-CPBA

-

Dissolution: Dissolve 3-bromo-4-chloropyridine (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Oxidant: Add m-chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃) to decompose the excess peroxide.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Route 2: Synthesis from 3-Bromo-4-nitropyridine

An alternative and well-documented route involves the use of 3-bromo-4-nitropyridine as the starting material. This pathway offers a high-yielding synthesis of the target compound.

Synthetic Strategy

This route involves the conversion of the nitro group at the 4-position to a chloro group. While a direct reduction of the nitro group to an amine followed by a Sandmeyer reaction is a plausible approach, a more direct method has been reported.

Experimental Protocol: Conversion of 3-Bromo-4-nitropyridine to this compound

A detailed procedure for this transformation has been described, which appears to proceed via an intermediate that is then converted to the final product.[6]

-

Reaction Setup: To a well-stirred solution of 3-bromo-4-nitropyridine (1.0 eq) in methanol, bubble dry hydrogen chloride gas at 0-5 °C for 1-2 hours.

-

Reaction: Stir the reaction mixture at ambient temperature for 6-8 hours.

-

Solvent Removal: Evaporate the solvent under reduced pressure.

-

Work-up: Dilute the residue with a 20% aqueous solution of sodium hydroxide and extract with dichloromethane.

-

Purification: Wash the combined organic layers with water and dry over anhydrous sodium sulfate. Evaporation of the solvent under reduced pressure yields 3-bromo-4-chloro-pyridine-N-oxide as an off-white crystalline solid with a reported yield of over 97%.[6]

Note on Mechanism: The precise mechanism of this one-pot transformation from 3-bromo-4-nitropyridine is not explicitly detailed in the provided source. It likely involves a complex series of reactions where the nitro group is displaced or transformed, and the pyridine nitrogen is oxidized.

Route 3: Synthesis from 3-Bromopyridine

Starting from the readily available 3-bromopyridine, this route requires a two-step process: regioselective chlorination followed by N-oxidation.

Step 1: Chlorination of 3-Bromopyridine

The introduction of a chlorine atom at the 4-position of 3-bromopyridine can be challenging due to the directing effects of the existing substituents. Electrophilic aromatic substitution on pyridine is generally difficult and often requires harsh conditions. More modern approaches might involve directed metallation followed by quenching with an electrophilic chlorine source.

Step 2: N-Oxidation

Once 3-bromo-4-chloropyridine is obtained, the N-oxidation can be carried out as described in Route 1 .

Figure 2: Workflow for the synthesis of this compound from 3-Bromopyridine.

Comparative Analysis of Synthetic Routes

| Route | Starting Material | Number of Steps | Key Advantages | Key Challenges |

| 1 | 3-Bromo-4-chloropyridine | 1 | High efficiency, direct. | Availability and cost of the starting material. |

| 2 | 3-Bromo-4-nitropyridine | 1 (one-pot) | High yield, readily available starting material. | The reaction mechanism is complex and may require optimization. |

| 3 | 3-Bromopyridine | 2 | Inexpensive and readily available starting material. | Regioselectivity of the chlorination step can be difficult to control. |

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic pathways. The choice of the most suitable route depends on factors such as the availability of starting materials, cost, and the desired scale of production. The direct N-oxidation of 3-bromo-4-chloropyridine is the most straightforward method, while the one-pot conversion from 3-bromo-4-nitropyridine offers an excellent high-yielding alternative. For large-scale synthesis where cost is a primary driver, developing an efficient and regioselective chlorination of 3-bromopyridine could be a viable, albeit more challenging, approach. This guide provides the foundational knowledge for researchers and drug development professionals to make informed decisions in the synthesis of this valuable chemical intermediate.

References

-

Synthesis of N-oxides of pyridines and related compounds - Organic Chemistry Portal. [Link]

-

Recent trends in the chemistry of pyridine N-oxides - arkat usa. [Link]

-

This compound (99839-30-2) Manufacturers Hyderabad - Srini Chem. [Link]

-

This compound | CAS#:99839-30-2 | Chemsrc. [Link]

-

3 Bromo 4 Chloropyridine 1 Oxide Powder at best price in Isnapur - IndiaMART. [Link]

-

99839-30-2 (this compound): Applications, Properties, and Industrial Importance - Srini Chem. [Link]

-

3-Bromo-4-chloropyridine | C5H3BrClN | CID 817696 - PubChem. [Link]

-

Pyridine N-Oxides - Baran Lab. [Link]

Sources

- 1. srinichem.com [srinichem.com]

- 2. 3-Bromo-4-chloropyridine | C5H3BrClN | CID 817696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. baranlab.org [baranlab.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. N-oxide synthesis by oxidation [organic-chemistry.org]

- 6. 3-BroMo-4-chloro-pyridine 1-oxide synthesis - chemicalbook [chemicalbook.com]

chemical reactivity of 3-Bromo-4-chloropyridine 1-oxide

An In-Depth Technical Guide to the Chemical Reactivity of 3-Bromo-4-chloropyridine 1-oxide

Introduction: A Versatile Heterocyclic Building Block

This compound is a key heterocyclic intermediate prized by researchers in medicinal chemistry and process development for its unique and tunable reactivity.[1][2] This guide provides an in-depth exploration of its chemical behavior, focusing on the causality behind its reaction pathways. The strategic placement of two distinct halogen atoms, combined with the electronic influence of the N-oxide moiety, allows for selective functionalization, making it an invaluable scaffold for constructing complex molecular architectures.[2] It serves as a crucial starting material for active pharmaceutical ingredients (APIs) and advanced agrochemicals, where precise control over substituent placement is paramount.[3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| CAS Number | 99839-30-2[1] |

| Molecular Formula | C₅H₃BrClNO[1] |

| Molecular Weight | 208.44 g/mol [4] |

| Appearance | Off-white crystalline solid[5] |

| Density | 1.8 ± 0.1 g/cm³[4] |

| Boiling Point | 378.0 ± 22.0 °C at 760 mmHg[4] |

| Flash Point | 182.4 ± 22.3 °C[4] |

| Melting Point | 147-149 °C[5] |

Synthesis of the Core Scaffold

The most common and efficient synthesis of this compound involves the treatment of a 3-bromo-4-nitropyridine precursor. The nitro group is an effective leaving group that can be displaced by a chloride source. This transformation is a foundational step, providing high-purity material essential for subsequent, more complex reactions.

Experimental Protocol: Synthesis from 3-Bromo-4-nitropyridine

This protocol describes a robust and high-yielding procedure for the laboratory-scale synthesis of the title compound.[5]

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-bromo-4-nitropyridine (1.0 eq) in a suitable solvent such as methanol.

-

Acidification: Cool the solution to 0-5 °C and bubble dry hydrogen chloride gas through the mixture for 1-2 hours. The HCl gas serves as the chloride source and catalyzes the substitution of the nitro group.

-

Reaction: Allow the reaction mixture to stir at ambient temperature for 6-8 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

-

Workup:

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

Dilute the residue with a 20% aqueous solution of sodium hydroxide to neutralize excess acid.

-

Extract the product into dichloromethane (3x volumes).

-

-

Purification:

-

Combine the organic layers and wash with water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield 3-bromo-4-chloro-pyridine-N-oxide as an off-white crystalline solid. A yield of >97% can be expected.[5]

-

Caption: Workflow for the synthesis of this compound.

Core Chemical Reactivity: A Tale of Two Halogens

The reactivity of this compound is dominated by the interplay between the N-oxide group and the two different halogen substituents. The N-oxide is a strong electron-donating group via resonance, which activates the C2 and C4 positions of the pyridine ring towards nucleophilic attack.[6][7][8] This electronic effect, combined with the inherent differences in the carbon-halogen bond strengths, dictates the regioselectivity of its key reactions.

Caption: Key reaction pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr) at the C4-Position

The primary site for nucleophilic attack is the C4 position. This is a direct consequence of the powerful electron-activating nature of the N-oxide group, which significantly lowers the electron density at this position, making it highly electrophilic.[7][9] The chloride at C4 is an excellent leaving group, facilitating substitution by a wide range of nucleophiles. This reaction is analogous to the well-documented reactivity of similar 4-halopyridine N-oxides.[9][10]

Causality: The reaction proceeds through a stabilized Meisenheimer-type intermediate, where the negative charge is delocalized onto the electronegative oxygen atom of the N-oxide. This stabilization provides a low-energy pathway for substitution at C4, making it kinetically and thermodynamically favored over attack at the C3-bromo position.

Caption: Mechanism of nucleophilic aromatic substitution at the C4 position.

Regioselective Cross-Coupling at the C3-Position

While the C4 position is primed for nucleophilic attack, the C3 position is the preferred site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[11][12] This remarkable regioselectivity stems from the difference in bond dissociation energies between the C-Br and C-Cl bonds. The C-Br bond is weaker and therefore undergoes oxidative addition to a Pd(0) catalyst much more readily than the stronger C-Cl bond.[13][14]

Causality: The catalytic cycle of the Suzuki reaction begins with the oxidative addition of the aryl halide to the palladium catalyst.[12] Due to the higher reactivity of the C-Br bond, the catalyst selectively inserts at the C3 position, leaving the C4-chloro substituent intact for potential subsequent transformations. This provides a powerful strategy for sequential, site-selective functionalization.

Step-by-Step Methodology:

-

Inert Atmosphere: To a reaction vessel, add this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

-

Solvent and Degassing: Add a solvent mixture (e.g., Dioxane/Water or Toluene/Water) and degas the mixture thoroughly with nitrogen or argon for 15-30 minutes.

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive pressure of inert gas.

-

Reaction: Heat the mixture (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate).

-

Purification: Wash the combined organic layers, dry over a suitable drying agent, concentrate, and purify the residue by column chromatography.

Caption: Catalytic cycle for the Suzuki-Miyaura coupling at the C3 position.

Advanced Reactivity: Deoxygenation and Halogen Dance

Beyond these primary transformations, the molecule can undergo other important reactions.

-

Deoxygenation: The N-oxide can be readily removed to furnish the parent 3-bromo-4-chloropyridine. This is a crucial step when the N-oxide is used as a temporary activating group to facilitate substitution at the C4 position.[8][15] Reagents like PCl₃ or treatment with zinc dust are effective for this transformation.[8]

-

Halogen Dance: In the presence of very strong, hindered bases like lithium amides (e.g., LDA), a phenomenon known as the "halogen dance" can occur.[16][17] This involves deprotonation of the pyridine ring followed by a rearrangement of the halogen atoms, driven by the formation of a more stable organometallic intermediate.[16] While less common, this pathway must be considered by researchers when planning reactions involving strong bases to avoid unexpected isomerization.

Applications in Drug Development and Agrochemicals

The ability to selectively functionalize this compound at either the C3 or C4 position makes it an exceptionally valuable building block.[2][3]

-

Pharmaceuticals: It is a precursor for synthesizing polysubstituted pyridines, a common core in many anti-inflammatory, anti-cancer, and antimicrobial agents.[3]

-

Agrochemicals: Its derivatives are used to create novel herbicides and pesticides, where the specific substitution pattern is critical for biological activity and crop safety.[3]

Safety and Handling

This compound is a chemical intermediate that should be handled with appropriate care in a laboratory setting. Based on aggregated GHS data, the parent compound, 3-bromo-4-chloropyridine, is harmful if swallowed or inhaled, and may cause skin and respiratory irritation.[18] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound presents a fascinating case study in chemical reactivity, governed by a delicate balance of electronic and steric effects. Its true synthetic power lies in its predictable and highly regioselective behavior. By understanding the underlying principles—N-oxide activation directing nucleophiles to C4 and differential bond strength enabling cross-coupling at C3—researchers can harness this molecule to efficiently construct complex and valuable chemical entities for a wide range of applications.

References

-

Recent trends in the chemistry of pyridine N-oxides - arkat usa. (n.d.). Retrieved January 24, 2026, from [Link]

-

3-Bromo-4-chloropyridine | C5H3BrClN | CID 817696 - PubChem. (n.d.). Retrieved January 24, 2026, from [Link]

-

This compound | CAS#:99839-30-2 | Chemsrc. (n.d.). Retrieved January 24, 2026, from [Link]

-

This compound (99839-30-2) Manufacturers Hyderabad - Srini Chem. (n.d.). Retrieved January 24, 2026, from [Link]

-

99839-30-2 (this compound): Applications, Properties, and Industrial Importance - Srini Chem. (n.d.). Retrieved January 24, 2026, from [Link]

-

(PDF) Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

Pyridine N-Oxides - Baran Lab. (n.d.). Retrieved January 24, 2026, from [Link]

-

Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration | Request PDF - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

- WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides - Google Patents. (n.d.).

-

Total Synthesis of Caerulomycin C via the Halogen Dance Reaction | Organic Letters. (n.d.). Retrieved January 24, 2026, from [Link]

-

Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

-

(PDF) Recent progress of halogen-dance reactions in heterocycles. This paper summarizes recent progress of halogen-dance reactions and its applications in heterocycles - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

Pyridine N-oxide derivatives - Organic Chemistry Portal. (n.d.). Retrieved January 24, 2026, from [Link]

-

Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters | ACS Omega. (n.d.). Retrieved January 24, 2026, from [Link]

-

RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES Xin-Fang Duan* and Zhan-Bin Zhang Department of Chemistry, Beijing No. (n.d.). Retrieved January 24, 2026, from [Link]

-

Subject: Chemistry Semester IV Paper No.: CHB-401 Topic: Pyridine Lecture Notes: Dr. Diksha Katiyar This is in continuation of m. (n.d.). Retrieved January 24, 2026, from [Link]

-

The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved January 24, 2026, from [Link]

-

Halogen dance reactions—A review - Chemical Society Reviews (RSC Publishing). (n.d.). Retrieved January 24, 2026, from [Link]

-

Pyridine-N-oxide - Wikipedia. (n.d.). Retrieved January 24, 2026, from [Link]

-

ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

-

Nucleophilic Substitution Reactions. (n.d.). Retrieved January 24, 2026, from [Link]

-

nucleophilic aromatic substitutions - YouTube. (n.d.). Retrieved January 24, 2026, from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 24, 2026, from [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (n.d.). Retrieved January 24, 2026, from [Link]

Sources

- 1. srinichem.com [srinichem.com]

- 2. srinichem.com [srinichem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | CAS#:99839-30-2 | Chemsrc [chemsrc.com]

- 5. 3-BroMo-4-chloro-pyridine 1-oxide synthesis - chemicalbook [chemicalbook.com]

- 6. baranlab.org [baranlab.org]

- 7. bhu.ac.in [bhu.ac.in]

- 8. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. youtube.com [youtube.com]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. arkat-usa.org [arkat-usa.org]

- 16. researchgate.net [researchgate.net]

- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 18. 3-Bromo-4-chloropyridine | C5H3BrClN | CID 817696 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of 3-Bromo-4-chloropyridine 1-oxide

Introduction

3-Bromo-4-chloropyridine 1-oxide is a key heterocyclic building block in modern organic synthesis, finding significant application in the development of novel pharmaceuticals and agrochemicals.[1] The presence of both bromine and chlorine substituents, coupled with the N-oxide functionality, imparts unique reactivity and selectivity to the molecule, making it a valuable intermediate for complex molecular architectures.[1] Understanding the stability profile and optimal storage conditions of this reagent is paramount for ensuring its integrity, and by extension, the success and reproducibility of synthetic campaigns. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, drawing upon established principles of chemical stability, data from related compounds, and best practices in laboratory and industrial settings.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability.

| Property | Value | Source |

| Molecular Formula | C₅H₃BrClNO | [2][3] |

| Molecular Weight | 208.44 g/mol | [2] |

| Appearance | Colorless to pale crystalline solid | [2] |

| Purity | ≥98% | [2] |

| Solubility | Soluble in water and ethanol | [2] |

Theoretical Stability Considerations

The inherent stability of this compound is influenced by several electronic and structural factors. Pyridine N-oxides, in general, are more reactive than their parent pyridines towards both electrophiles and nucleophiles.[4] However, the presence of electron-withdrawing substituents, such as bromine and chlorine, on the pyridine ring is known to increase the stability of the N-oxide functionality.[5] This is attributed to the inductive effect of the halogens, which reduces the electron density on the pyridine ring and, consequently, on the N-oxide oxygen atom, making it less susceptible to reduction or participation in unwanted side reactions.

The N-O bond dissociation enthalpy in pyridine N-oxides is a key indicator of their stability. For pyridine N-oxide itself, this value is in the range of 60-66 kcal/mol.[6] The presence of electron-withdrawing groups is expected to further strengthen this bond, contributing to the overall stability of this compound under recommended storage conditions.

Recommended Storage Conditions

Based on supplier recommendations and the general handling of pyridine N-oxide derivatives, the following storage conditions are advised to maintain the long-term stability of this compound:

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C (Refrigerated) | Lowering the temperature slows down the rate of potential degradation reactions. |

| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes contact with atmospheric oxygen and moisture, which could potentially participate in degradation pathways. |

| Light | Protect from light | Many organic molecules, particularly those with aromatic systems, can be susceptible to photolytic degradation. |

| Container | Tightly sealed, appropriate container | Prevents exposure to air and moisture. Glass containers are generally suitable for this solid compound. |

Source: Adapted from supplier data.[2]

Potential Degradation Pathways

Caption: Potential degradation pathways for this compound.

-

Deoxygenation: The most probable degradation pathway for pyridine N-oxides is the reduction to the corresponding pyridine. This can be facilitated by reducing agents or certain catalytic impurities.

-

Hydrolysis: Although generally stable, prolonged exposure to moisture, especially at elevated temperatures or non-neutral pH, could potentially lead to the hydrolysis of the halogen substituents to form hydroxypyridine derivatives.

-

Photodegradation: Aromatic compounds can undergo rearrangement or decomposition upon exposure to UV light. For pyridine N-oxides, this can involve complex rearrangements.

-

Thermal Degradation: At elevated temperatures, decomposition can occur, potentially leading to the loss of halogen atoms or polymerization.

Experimental Protocols for Stability Assessment

To experimentally determine the stability of this compound, a well-designed stability study is essential. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances and products.

Forced Degradation Studies

Forced degradation studies, or stress testing, are undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule. This information is crucial for developing stability-indicating analytical methods.

Objective: To generate potential degradation products and assess the stability of this compound under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60°C for 24 hours.

-

Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Keep the solution at room temperature for 24 hours.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.

-

Thermal Degradation (Solid State): Place a known quantity of the solid compound in a controlled temperature oven at 80°C for 48 hours.

-

Photostability (Solid State): Expose a thin layer of the solid compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

-

Sample Analysis: After the specified time, neutralize the acidic and alkaline samples. Dilute all samples to a suitable concentration and analyze them using a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector. A control sample (unstressed) should be analyzed concurrently.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the compound under recommended and accelerated storage conditions.

Objective: To evaluate the stability of this compound over an extended period under defined storage conditions.

Methodology:

-

Sample Preparation: Package samples of this compound in the proposed container-closure system.

-

Storage Conditions:

-

Long-Term: 5°C ± 3°C (in a refrigerator).

-

Accelerated: 25°C ± 2°C / 60% RH ± 5% RH (in a stability chamber).

-

-

Testing Intervals:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analytical Tests: At each time point, test the samples for appearance, purity (by a stability-indicating HPLC method), and any other relevant quality attributes.

Analytical Method for Stability Assessment

A validated stability-indicating analytical method is crucial for accurately assessing the purity of this compound and for separating it from any potential degradation products. While a specific validated method for this compound is not publicly available, a general High-Performance Liquid Chromatography (HPLC) method for pyridine N-oxides can be adapted and validated. Due to the polar nature of pyridine N-oxides, Hydrophilic Interaction Liquid Chromatography (HILIC) or a reversed-phase method with a suitable ion-pairing agent might be necessary for optimal retention and separation.[2]

Proposed HPLC Method Parameters (for development and validation):

| Parameter | Proposed Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) or a HILIC column |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at a suitable wavelength (to be determined by UV scan) |

| Injection Volume | 10 µL |

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Conclusion

This compound is a stable compound when stored under the recommended conditions of refrigeration (2–8 °C) in a tightly sealed container under an inert atmosphere and protected from light. The presence of electron-withdrawing halogen substituents likely contributes to its enhanced stability compared to unsubstituted pyridine N-oxide. Potential degradation pathways include deoxygenation, hydrolysis, and photodegradation. A comprehensive stability testing program, including forced degradation and long-term studies, is essential to fully characterize its stability profile. The use of a validated, stability-indicating HPLC method is critical for the accurate monitoring of purity and the detection of any degradation products. Adherence to these guidelines will ensure the quality and reliability of this compound for its intended applications in research and development.

References

-

Baran, P. S. (2012). Pyridine N-Oxides. The Baran Laboratory, Scripps Research. [Link]

- CN102718704B - Preparation method of 2-chloropyridine n-oxides - Google Patents. (n.d.).

-

Srini Chem. (n.d.). 99839-30-2 (this compound): Applications, Properties, and Industrial Importance. Retrieved January 24, 2026, from [Link]

-

IndiaMART. (n.d.). 3 Bromo 4 Chloropyridine 1 Oxide Powder at best price in Isnapur. Retrieved January 24, 2026, from [Link]

-

Gawinecki, R., et al. (2007). Substituent effect on the properties of pyridine-N-oxides. ResearchGate. [Link]

-

Srini Chem. (n.d.). This compound (99839-30-2) Manufacturers Hyderabad. Retrieved January 24, 2026, from [Link]

-

RSC Publishing. (n.d.). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2017). Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API. [Link]

-

Direct photolysis and photocatalytic degradation of 2-amino-5-chloropyridine. (n.d.). Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). 2-Chloropyridine. Retrieved January 24, 2026, from [Link]

-

ARKIVOC. (2001). Recent trends in the chemistry of pyridine N-oxides. [Link]

-

Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. [Link]

-

ResearchGate. (2017). Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (pBBCN) by GCHS in Brompheniramine Maleate API. [Link]

-

MDPI. (2020). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. [Link]

-

ResearchGate. (2019). HPLC‐MS detection of pyrrolizidine alkaloids and their N‐oxides in herbarium specimens dating back to the 1850s. [Link]

-

Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (1969). The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides. [Link]

-

IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved January 24, 2026, from [Link]

-

ACS Publications. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. [Link]

-

ResearchGate. (2019). Thermal Decomposition of Chloropicrin. [Link]

-

ChemTube3D. (n.d.). Pyridine N-Oxide - Remote Oxidation And Rearrangement. Retrieved January 24, 2026, from [Link]

-

Journal of Visualized Experiments. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. [Link]

-

ResearchGate. (2021). Recent Progress on Pyridine N‐Oxide in Organic Transformations: A Review. [Link]

- Google Patents. (n.d.). KR20050025453A - Oxidation process for pyridine and its derivatives.

-

Organic Chemistry Portal. (n.d.). Pyridine N-oxide derivatives. Retrieved January 24, 2026, from [Link]

Sources

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 3-Bromo-4-chloropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Potential and Inherent Risks of a Versatile Heterocycle

3-Bromo-4-chloropyridine 1-oxide, a halogenated pyridine derivative, is a compound of significant interest in the realms of pharmaceutical and agrochemical research and development.[1][2] Its unique electronic structure, endowed by the presence of both bromine and chlorine substituents and an N-oxide functional group, renders it a versatile intermediate for constructing complex molecular architectures.[2] The N-oxide moiety, in particular, enhances the reactivity of the pyridine ring, making it susceptible to a range of chemical transformations.[3] This heightened reactivity, however, necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the available safety data, handling procedures, and reactivity considerations for this compound, enabling researchers to harness its synthetic utility while minimizing associated risks.

Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 99839-30-2 | [1] |

| Molecular Formula | C₅H₃BrClNO | [1] |

| Molecular Weight | 208.44 g/mol | |

| Appearance | Colorless to pale crystalline solid | |

| Boiling Point | 378.0 ± 22.0 °C at 760 mmHg | [4] |

| Density | 1.8 ± 0.1 g/cm³ | [4] |

| Flash Point | 182.4 ± 22.3 °C | [4] |

| Solubility | Soluble in water and ethanol |

Hazard Identification and GHS Classification (Inferred)

In the absence of a specific SDS for this compound, the hazard classification is inferred from its parent compound, 3-Bromo-4-chloropyridine, and related halogenated pyridines. The presence of the N-oxide group may alter the toxicological profile, and thus, a conservative approach to handling is strongly advised.

GHS Hazard Statements (based on 3-Bromo-4-chloropyridine): [5][6]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Signal Word: Warning[5]

Pictograms:

Toxicological Profile: A Data-Driven Assessment of Risk

Detailed toxicological studies on this compound are not extensively published. However, by examining data for structurally similar compounds, a presumptive toxicological profile can be established to guide risk assessment.

-

Acute Toxicity: As indicated by the GHS classification of the parent compound, this compound is likely to be harmful by ingestion, skin contact, and inhalation.[6][7] Studies on o-chloropyridine have shown oral LD50 values in mice to be 100 mg/kg and dermal LD50 in rabbits to be 64 mg/kg, highlighting the potential for significant acute toxicity in this class of compounds.[8]

-

Skin and Eye Irritation: Halogenated pyridines are known irritants. Direct contact with the skin is likely to cause irritation, and contact with the eyes can lead to serious irritation.[5][9]

-

Respiratory Irritation: Inhalation of dust or vapors may cause irritation to the respiratory tract.[5]

-

Chronic Toxicity: There is limited data on the chronic effects of this compound. Long-term exposure to related pyridines has been associated with liver and kidney effects.[8] For any new compound, it is prudent to assume the potential for long-term health effects and to minimize exposure accordingly.

Reactivity and Stability: Understanding the Chemical Behavior

The synthetic utility of this compound is intrinsically linked to its reactivity. The N-oxide group significantly influences the electronic properties of the pyridine ring, generally increasing its reactivity towards both nucleophiles and electrophiles.

-

Nucleophilic Aromatic Substitution (SNAr): The pyridine N-oxide moiety activates the ring for nucleophilic attack, particularly at the 2- and 4-positions.[1] In the case of this compound, the 4-position is further activated by the chloro substituent. This makes the compound a valuable substrate for introducing various nucleophiles. The reactivity of pyridine N-oxides in such reactions can be several orders of magnitude higher than that of the corresponding pyridines.[3]

-

Cross-Coupling Reactions: The bromo and chloro substituents serve as handles for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This allows for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.[10]

-

Thermal Stability: While specific data for this compound is unavailable, pyridine itself is thermally stable to high temperatures.[2] However, the presence of the N-oxide and halogen substituents may lower the decomposition temperature. Thermal decomposition of halogenated pyridines can release toxic fumes, including hydrogen halides (HBr, HCl) and nitrogen oxides.[9]

-

Incompatibilities: Based on the general reactivity of pyridine N-oxides, this compound should be considered incompatible with strong oxidizing agents and strong acids.[9]

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to well-defined experimental protocols is paramount when working with reactive and potentially hazardous compounds. The following sections outline best practices for the handling, storage, and emergency management of this compound.

Personal Protective Equipment (PPE)

A robust PPE regimen is the first line of defense against chemical exposure.

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Handling and Storage Protocol

-

Ventilation: All manipulations of this compound, especially handling of the solid, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[11]

-

Dispensing: When transferring the solid, use appropriate tools (e.g., spatulas) and avoid generating dust.

-

Inert Atmosphere: For long-term storage and to maintain purity, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen).

-

Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[11] Recommended storage temperature is 2–8 °C.

Spill Management Protocol

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

Caption: Step-by-step spill response protocol for this compound.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an exposure.[5]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Synthesis Workflow: A Practical Example with Integrated Safety Checkpoints

The synthesis of this compound from 3-bromo-4-nitropyridine illustrates a practical application where safety considerations are paramount.[11]

Caption: Synthesis workflow for this compound with integrated safety checkpoints.

Conclusion: A Prudent Approach to a Powerful Reagent

This compound is a valuable and versatile building block for chemical synthesis. Its enhanced reactivity, a direct consequence of its unique substitution pattern and N-oxide functionality, makes it a powerful tool for the construction of novel molecules. However, this reactivity also underscores the importance of a comprehensive understanding of its potential hazards. By integrating the safety data and handling protocols outlined in this guide into their laboratory practices, researchers can confidently and safely leverage the synthetic potential of this important intermediate, paving the way for future discoveries in medicine and agriculture.

References

-

Srini Chem. (n.d.). This compound (99839-30-2) Manufacturers Hyderabad. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-4-chloropyridine. Retrieved from [Link]

-

Chemsrc. (2025). This compound. Retrieved from [Link]

- S. A. S. Ghozlan, M. H. Elnagdi, and H. A. F. Hassanien. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, (i), 242-268.

-

Srini Chem. (n.d.). 99839-30-2 (this compound): Applications, Properties, and Industrial Importance. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

RSC Publishing. (2024). Dichlorine–pyridine N-oxide halogen-bonded complexes. Retrieved from [Link]

-

IndiaMART. (n.d.). 3 Bromo 4 Chloropyridine 1 Oxide Powder. Retrieved from [Link]

-

Baran Lab. (2012). Pyridine N-Oxides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyridine N-oxide derivatives. Retrieved from [Link]

-

ResearchGate. (2025). Relative nucleophilic reactivity of pyridines and pyridine N-oxides (supernucleophilicity of pyridine N-oxides). Retrieved from [Link]

-

National Toxicology Program. (n.d.). Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. Retrieved from [Link]

Sources

- 1. baranlab.org [baranlab.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CAS#:99839-30-2 | Chemsrc [chemsrc.com]

- 5. Pyridine N-oxide [organic-chemistry.org]

- 6. echemi.com [echemi.com]

- 7. 3-Bromo-4-chloropyridine | C5H3BrClN | CID 817696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. 3-BroMo-4-chloro-pyridine 1-oxide synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Notes and Protocols: Mastering Regioselectivity in Reactions of 3-Bromo-4-chloropyridine 1-oxide

Introduction: A Versatile Heterocyclic Building Block

In the landscape of advanced organic synthesis, 3-Bromo-4-chloropyridine 1-oxide has emerged as a highly valuable and versatile intermediate.[1] Its utility spans the synthesis of active pharmaceutical ingredients (APIs), the development of novel agrochemicals, and the construction of complex molecular frameworks in materials science.[1] The unique structural arrangement of two distinct halogen substituents (bromine and chlorine) combined with the electronic influence of the N-oxide functional group endows this molecule with remarkable reactivity and, crucially, predictable regioselectivity.[1]

This guide provides an in-depth exploration of the factors governing the regioselective reactions of this compound. We will dissect the mechanistic underpinnings of its reactivity in two major classes of transformations: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. By understanding these principles, researchers can strategically leverage this building block to achieve desired synthetic outcomes with high precision and efficiency.

The Pillars of Reactivity: Understanding Electronic Effects

The reaction pathways of this compound are dictated by a nuanced interplay of electronic effects originating from the N-oxide group and the inherent properties of the halogen substituents.

-

The N-oxide Group: The N-oxide is a powerful modulating group. While the pyridine ring is typically electron-deficient, the N-oxide introduces significant electron density to the ring through resonance, particularly at the C2 and C4 positions.[2][3] This donation makes the ring more susceptible to electrophilic attack than pyridine itself. However, for nucleophilic substitution, the N-oxide's primary role is to strongly activate the para position (C4) and to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[4]

-

Halogen Reactivity (Br vs. Cl): The two halogen atoms at the C3 and C4 positions exhibit divergent reactivity depending on the reaction type:

-

In Nucleophilic Aromatic Substitution (SNAr): The reaction is governed by the stability of the intermediate. The C4 position is highly electron-deficient due to the powerful activating effect of the para-N-oxide. Consequently, nucleophilic attack preferentially occurs at the C4 position, leading to the displacement of the chloride.

-

In Palladium-Catalyzed Cross-Coupling: This reaction is initiated by the oxidative addition of the C-X bond to a Pd(0) catalyst. The bond strength and reactivity follow the order C-I > C-Br > C-Cl. Therefore, the weaker C-Br bond at the C3 position will selectively undergo oxidative addition, leaving the C-Cl bond intact.

-

This predictable dichotomy in reactivity is the key to achieving regioselectivity.

Part 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

SNAr reactions on this compound proceed with high regioselectivity to displace the chlorine atom at the C4 position. The reaction follows a two-step addition-elimination pathway.[4] A nucleophile attacks the electron-poor C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The negative charge is effectively delocalized by the N-oxide and the pyridine ring. Subsequently, the chloride ion is expelled, restoring aromaticity and yielding the 4-substituted product.

Caption: SNAr Mechanism at the C4 Position.

Protocol 1.1: Synthesis of 3-Bromo-4-(morpholino)pyridine 1-oxide

This protocol details the regioselective substitution of the C4-chloro group with morpholine.

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| This compound | 208.44 | 5.0 | 1.04 g |

| Morpholine | 87.12 | 10.0 | 0.87 g (0.88 mL) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 7.5 | 1.04 g |

| Acetonitrile (CH₃CN) | - | - | 25 mL |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.04 g, 5.0 mmol), potassium carbonate (1.04 g, 7.5 mmol), and acetonitrile (25 mL).

-

Addition of Nucleophile: Add morpholine (0.88 mL, 10.0 mmol) to the suspension at room temperature. The use of a slight excess of the amine ensures complete consumption of the starting material. Potassium carbonate acts as a base to neutralize the HCl generated in situ.

-

Heating: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After completion, cool the reaction mixture to room temperature. Filter the solid K₂CO₃ and salts and wash with a small amount of acetonitrile.

-

Isolation: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

-

Drying and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 3-bromo-4-(morpholino)pyridine 1-oxide.

Part 2: Regioselective Palladium-Catalyzed Cross-Coupling at the C3 Position

For cross-coupling reactions, the regioselectivity is inverted. The greater reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step of the catalytic cycle directs functionalization exclusively to the C3 position.

Caption: Selective Cross-Coupling at the C3 Position.

Protocol 2.1: Suzuki-Miyaura Coupling for C3-Arylation

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between aryl halides and boronic acids.[5][6]

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| This compound | 208.44 | 2.0 | 417 mg |

| 4-Methoxyphenylboronic acid | 151.96 | 2.4 | 365 mg |

| Pd(PPh₃)₄ | 1155.56 | 0.06 (3 mol%) | 69 mg |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 4.0 | 424 mg |

| 1,4-Dioxane | - | - | 15 mL |

| Water | - | - | 5 mL |

Procedure:

-

Inert Atmosphere: Assemble a Schlenk flask containing a stir bar. Evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Reagent Addition: Under a positive flow of inert gas, add this compound (417 mg, 2.0 mmol), 4-methoxyphenylboronic acid (365 mg, 2.4 mmol), sodium carbonate (424 mg, 4.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (69 mg, 0.06 mmol).

-

Solvent Addition: Add 1,4-dioxane (15 mL) and water (5 mL). The aqueous base is crucial for activating the boronic acid to form the boronate species necessary for transmetalation.[7]

-

Heating: Heat the mixture to 90°C and stir vigorously for 8-12 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (25 mL). Separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter and concentrate the solvent under reduced pressure. Purify the residue by flash column chromatography (silica gel) to obtain the desired 3-(4-methoxyphenyl)-4-chloropyridine 1-oxide.

Protocol 2.2: Sonogashira Coupling for C3-Alkynylation

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the C3 position and a terminal alkyne.[8][9]

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

| This compound | 208.44 | 2.0 | 417 mg |

| Phenylacetylene | 102.13 | 2.2 | 225 mg (0.24 mL) |

| PdCl₂(PPh₃)₂ | 701.90 | 0.04 (2 mol%) | 28 mg |

| Copper(I) Iodide (CuI) | 190.45 | 0.08 (4 mol%) | 15 mg |

| Triethylamine (Et₃N) | 101.19 | - | 10 mL |

| Tetrahydrofuran (THF), anhydrous | - | - | 10 mL |

Procedure:

-

Inert Atmosphere: In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (417 mg, 2.0 mmol) in anhydrous THF (10 mL) and triethylamine (10 mL). The amine serves as both the base and a co-solvent.

-

Catalyst Addition: Add PdCl₂(PPh₃)₂ (28 mg, 0.04 mmol) and CuI (15 mg, 0.08 mmol). The copper(I) co-catalyst is essential for the formation of the copper acetylide intermediate, which facilitates the transmetalation step.[10]

-

Alkyne Addition: Add phenylacetylene (0.24 mL, 2.2 mmol) dropwise via syringe.

-

Reaction: Stir the mixture at room temperature for 12-18 hours. The reaction can be gently heated (e.g., to 50°C) to increase the rate if necessary. Monitor by TLC.

-

Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous ammonium chloride (2 x 20 mL) to remove copper salts, followed by water (20 mL) and brine (20 mL).

-

Drying and Purification: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel to yield 4-chloro-3-(phenylethynyl)pyridine 1-oxide.

Subsequent Transformations: Expanding Synthetic Utility

The products from these regioselective reactions are themselves valuable intermediates. The remaining functionalities can be further manipulated:

-

Deoxygenation: The N-oxide can be readily removed by treatment with reagents such as PCl₃ or through catalytic hydrogenation (H₂/Pd), providing access to the corresponding 3,4-disubstituted pyridines.

-